3-Fluoro-L-alanine methyl ester, hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-L-alanine methyl ester, hydrochloride can be achieved through the stereospecific radiofluorination of (2S,4R)-N-tert-butoxycarbonyl-4-(p-toluenesulfonyloxy) proline methyl ester at 110°C. This reaction yields diastereomerically pure cis-[18F]4-FPro, which can then be hydrolyzed to obtain the final product. Another method involves the esterification of amino acids with methanol in the presence of trimethylchlorosilane at room temperature, which offers convenience, mild conditions, and good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-L-alanine methyl ester, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Substituted derivatives of 3-Fluoro-L-alanine methyl ester.
Hydrolysis: 3-Fluoro-L-alanine.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
3-Fluoro-L-alanine methyl ester, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in molecular imaging.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-L-alanine methyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-L-alanine methyl ester hydrochloride
- 3-Fluoro-DL-alanine methyl ester, hydrochloride
- L-Alanine methyl ester hydrochloride
Uniqueness
3-Fluoro-L-alanine methyl ester, hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and bioavailability compared to its non-fluorinated counterparts. Additionally, the stereospecific synthesis of the compound allows for the production of enantiomerically pure forms, which can be crucial for certain applications.
Properties
Molecular Formula |
C4H9ClFNO2 |
---|---|
Molecular Weight |
157.57 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-fluoropropanoate;hydrochloride |
InChI |
InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 |
InChI Key |
ONWXGBSDBSSAKZ-DFWYDOINSA-N |
Isomeric SMILES |
COC(=O)[C@H](CF)N.Cl |
Canonical SMILES |
COC(=O)C(CF)N.Cl |
Origin of Product |
United States |
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